D-Arabinono-1,4-lactone

Beschreibung

Historical Context and Early Discoveries of D-Arabinono-1,4-lactone Research

The study of this compound is rooted in the broader field of carbohydrate chemistry, with its initial explorations dating back to the mid-20th century. The foundational understanding of aldonic acid lactonization, the process by which this compound is formed, was established through early polarimetric studies that investigated the equilibrium behavior of sugar-derived lactones. These pioneering investigations demonstrated that aldonic acids can cyclize to form both five-membered (1,4-lactone or γ-lactone) and six-membered (1,5-lactone or δ-lactone) ring structures. While specific early discovery papers focusing solely on this compound are not prominent, its characterization was part of the systematic effort to understand the chemistry of monosaccharides and their derivatives. cymitquimica.com

Current Significance of this compound in Biochemical and Synthetic Research

In contemporary science, this compound is a focal point in both biochemical and synthetic research due to its unique biological roles and its utility as a chemical building block.

Biochemical Significance: The primary biochemical significance of this compound lies in its role as a key precursor in the biosynthesis of D-erythroascorbic acid (EASC), a five-carbon analogue of L-ascorbic acid (vitamin C), in many fungi and some protists. nih.govebi.ac.uknih.gov It is the specific substrate for the enzyme this compound oxidase (ALO), which catalyzes the final step in this biosynthetic pathway. sigmaaldrich.comebi.ac.ukuniprot.org Research on pathogenic fungi, such as Candida albicans and the rice blast fungus Magnaporthe oryzae, has revealed that this pathway is crucial for their growth, development, and virulence. nih.govuniprot.org Deficiency in this compound oxidase, and thus the inability to process this compound, leads to increased sensitivity to oxidative stress and attenuated pathogenicity in these organisms. nih.govebi.ac.uk

Synthetic Significance: From a synthetic chemistry perspective, this compound is valued as a versatile intermediate. cymitquimica.com Recent studies have demonstrated innovative methods for its production, such as the photocatalytic conversion of D-fructose, an abundant biomass-derived sugar. researchgate.netresearchgate.net This process not only yields this compound but also opens pathways to other valuable compounds. For instance, the decomposition of this compound can produce rare sugars like erythrose and glyceraldehyde. researchgate.netresearchgate.net Furthermore, derivatives of this lactone, such as 5-Deoxy-d-arabinono-1,4-lactone, serve as important intermediates in the total synthesis of complex natural products, including the Lauraceae lactones. oup.com

Overview of Key Research Areas for this compound

Current research on this compound is concentrated in several key areas:

Enzymology and Biosynthesis: A major focus is on the enzyme this compound oxidase (ALO) and its interaction with this compound. nih.govuniprot.org Researchers are investigating the structure, function, and catalytic mechanism of ALO from various organisms to understand the biosynthesis of vitamin C analogues. ebi.ac.uknih.gov The compound is also used as a substrate to characterize other enzymes, such as L-Fucono-1,5-lactonase.

Microbiology and Plant Pathology: The essential role of the D-erythroascorbic acid biosynthesis pathway, in which this compound is a central metabolite, is a critical area of investigation in fungal biology. nih.govresearchgate.net Studies on its importance for fungal growth, conidiogenesis (spore production), and pathogenicity in major agricultural pathogens like Magnaporthe oryzae aim to uncover new targets for antifungal therapies. nih.govresearchgate.net Its function in the oxidative stress response of these microorganisms is also a significant research topic. nih.govebi.ac.uk

Synthetic and Catalytic Chemistry: The development of efficient and sustainable methods for synthesizing this compound is an active field of research. researchgate.net This includes exploring photocatalytic routes from readily available biomass. researchgate.netresearchgate.net Its application as a chiral building block for the synthesis of rare sugars and other high-value chemicals continues to be explored. researchgate.netoup.com

Gut Microbiome Interactions: Emerging research suggests that this compound may have prebiotic potential. Studies have shown that it can be utilized by beneficial gut bacteria, such as Bifidobacterium, promoting their proliferation and the production of lactic acid. researchgate.net

Table 2: Key Enzymes Associated with this compound Metabolism

| Enzyme | Function | Organism(s) of Study | Research Significance |

|---|---|---|---|

| This compound oxidase (ALO) | Catalyzes the oxidation of this compound to dehydro-D-arabinono-1,4-lactone, the final step in D-erythroascorbic acid biosynthesis. uniprot.orgebi.ac.uk | Saccharomyces cerevisiae, Candida albicans, Magnaporthe oryzae nih.govebi.ac.ukuniprot.org | Understanding fungal virulence, oxidative stress response, and vitamin C analogue synthesis. nih.govebi.ac.uk |

| L-Fucono-1,5-lactonase | Hydrolyzes a range of sugar lactones, including this compound. | Burkholderia multivorans | Characterizing novel enzyme function within the amidohydrolase superfamily. |

| D-arabinose dehydrogenase | Catalyzes the conversion of D-arabinose to this compound. nih.govymdb.ca | Fungi nih.gov | Elucidating the initial steps of the D-erythroascorbic acid pathway. nih.gov |

Structure

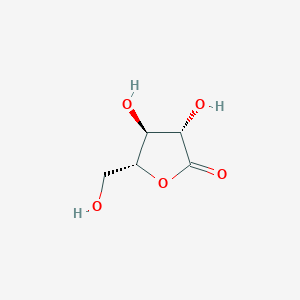

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3-,4+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUOKHACJLGPRHD-JJYYJPOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(=O)O1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H](C(=O)O1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13280-76-7, 2782-09-4 | |

| Record name | Arabinono-1,4-lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13280-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Arabinono-1,4-lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2782-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arabinonic acid, gamma-lactone, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002782094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Ii. Biosynthesis and Metabolic Pathways of D Arabinono 1,4 Lactone

Enzymatic Synthesis of D-Arabinono-1,4-lactone

The biosynthesis of EASC from D-arabinose involves a concerted reaction of D-arabinose dehydrogenase and this compound oxidase (ALO). nih.gov D-arabinose is first oxidized to this compound, which then serves as the direct substrate for ALO.

This compound Oxidase (ALO) Activity and Substrate Specificity

This compound oxidase (ALO) is a flavoprotein that catalyzes the oxidation of this compound to produce EASC. portlandpress.comelsevierpure.com The enzyme is typically located in the mitochondria of fungal cells. portlandpress.comelsevierpure.com While its primary substrate is this compound, research has shown that ALO from various organisms can also act on other lactone substrates. For instance, ALO from Saccharomyces cerevisiae and Candida albicans can oxidize L-galactono-1,4-lactone to produce L-ascorbic acid (vitamin C). elsevierpure.comasm.org The enzyme from Trypanosoma brucei (TbALO) also utilizes both D-arabinono-γ-lactone and L-galactono-γ-lactone as substrates. pnas.org However, activity towards the mammalian substrate, L-gulono-γ-lactone, is generally not observed. pnas.orgresearchgate.net

Enzymes catalyzing the final step of ascorbate (B8700270) synthesis can be categorized into three classes based on their substrate specificity, electron acceptor, and subcellular localization. ALO, like mammalian gulonolactone oxidase (GLO), uses oxygen as an electron acceptor. In contrast, plant L-galactono-1,4-lactone dehydrogenase (GALDH) utilizes cytochrome c. mdpi.com

The kinetic properties of ALO have been studied in several organisms. In Candida albicans, the apparent Michaelis constant (Km) for this compound was determined to be 44.1 mM. elsevierpure.com For the recombinant ALO from Trypanosoma brucei, the apparent Km for D-arabinono-γ-lactone was lower, indicating a higher affinity, compared to L-galactono-γ-lactone. pnas.org Kinetic studies of the recombinant rat L-gulono-γ-lactone oxidase (GULO), a related enzyme, showed Km values in the micromolar range for its substrate. mdpi.com

Table 1: Kinetic Parameters of Aldonolactone Oxidoreductases

| Enzyme | Organism | Substrate | Apparent Km |

|---|---|---|---|

| This compound Oxidase (ALO) | Candida albicans | This compound | 44.1 mM elsevierpure.com |

| This compound Oxidase (TbALO) | Trypanosoma brucei | D-arabinono-γ-lactone | Lower than for L-galactono-γ-lactone pnas.org |

| L-Gulono-γ-lactone Oxidase (fGULO) | Rat (recombinant) | L-gulono-γ-lactone | 53.5 ± 5 µM mdpi.com |

| L-Gulono-γ-lactone Oxidase (cGULO) | Rat (recombinant) | L-gulono-γ-lactone | 42 ± 6.3 µM mdpi.com |

The activity of ALO can be inhibited by various compounds. In Candida albicans, competitive inhibition was observed with D-glucono-1,5-lactone, L-arabinono-1,4-lactone, D-galactono-1,4-lactone, and D-gulono-1,4-lactone. elsevierpure.com Additionally, sulfhydryl reagents such as p-chloromercuribenzoate, N-ethylmaleimide, iodoacetic acid, and iodoacetamide, as well as divalent metal ions like Cd2+, Hg2+, Mn2+, and Zn2+, were found to inhibit the enzyme. elsevierpure.com In Trypanosoma brucei, substrate inhibition was observed at D-arabinono-γ-lactone concentrations above 4 mM. pnas.org An in silico study suggested that the drug suramin (B1662206) could act as an inhibitor of the ALO enzyme from Leishmania donovani. nih.gov

Role of ALO in D-Erythroascorbic Acid (EASC) Biosynthesis

ALO plays a central and indispensable role in the biosynthesis of EASC in organisms that produce this vitamin C analog.

The oxidation of this compound by ALO is the final and committing step in the EASC biosynthetic pathway. nih.govasm.orgmdpi.comnih.govuniprot.orgasm.orgnih.gov This reaction converts the lactone into the enediol structure characteristic of EASC. uniprot.org Disruption of the gene encoding ALO in organisms like Candida albicans and Saccharomyces cerevisiae leads to a complete loss of EASC production, confirming the essentiality of this enzyme for the pathway. uniprot.orgasm.org

D-Erythroascorbic acid is a five-carbon analog of the more commonly known six-carbon L-ascorbic acid (vitamin C). nih.govasm.orgnih.govosti.gov EASC shares structural and physicochemical similarities with ascorbic acid and is believed to fulfill a similar antioxidant role in the organisms that produce it. nih.govasm.orgosti.gov While higher plants and most animals synthesize L-ascorbic acid, many fungi and some lower eukaryotes produce EASC instead. asm.orgosti.gov The biosynthetic pathway for EASC, culminating in the ALO-catalyzed step, is analogous to the final step of L-ascorbic acid synthesis in plants, which involves the oxidation of L-galactono-1,4-lactone. nih.govasm.org

Photocatalytic Production of this compound from D-Fructose

Recent research has demonstrated the successful photocatalytic conversion of D-fructose, a readily available sugar derived from biomass, into this compound. exlibrisgroup.comnih.gov This process utilizes a titanium dioxide (TiO2) photocatalyst under light irradiation in ambient conditions, offering a promising method for synthesizing valuable compounds from renewable resources. exlibrisgroup.comnih.govresearchgate.net The reaction yields this compound as a primary product, alongside other significant compounds like the rare sugars erythrose and glyceraldehyde. exlibrisgroup.comnih.gov

The formation of this compound from D-fructose through photocatalysis is understood to occur via a specific reaction mechanism involving the cleavage of the carbon-carbon bond at the C1-C2 position, a process known as α-scission. exlibrisgroup.comnih.govresearchgate.net This direct cleavage of the D-fructose molecule results in the formation of the five-carbon lactone. exlibrisgroup.comnih.gov Further investigation into the reaction pathways reveals that the produced this compound can subsequently decompose to yield erythrose and glyceraldehyde. exlibrisgroup.comnih.gov This indicates that this compound can serve as an intermediate for the production of these rare sugars. exlibrisgroup.comnih.gov The photocatalytic oxidation of glucose, a related monosaccharide, has also been shown to proceed through a C1-C2 cleavage mechanism, leading to the formation of arabinose. researchgate.netacs.org

The synthesis of this compound from D-fructose highlights the potential of utilizing biomass as a sustainable and abundant feedstock for the production of valuable chemicals. exlibrisgroup.comnih.govresearchgate.net D-fructose is a naturally occurring sugar found in many plants and can be readily obtained from various biomass sources. exlibrisgroup.comnih.gov This photocatalytic approach represents a significant advancement in biomass valorization, converting a simple sugar into a more complex and valuable lactone. researchgate.net The ability to use biomass-derived resources for the synthesis of compounds like this compound is crucial for the development of a more sustainable chemical industry. researchgate.net

This compound in Ascorbic Acid Biosynthesis Pathways

This compound is a key intermediate in the biosynthesis of D-erythroascorbic acid, a five-carbon analog of L-ascorbic acid (vitamin C), particularly in yeast. nih.govresearchgate.net The final step in this pathway is catalyzed by the enzyme this compound oxidase (ALO), which oxidizes this compound to produce D-erythroascorbic acid. researchgate.netnih.govasm.org

The biosynthetic pathways of ascorbic acid vary among different organisms. nih.govelifesciences.org While yeasts synthesize the C5 analog D-erythroascorbic acid via this compound, plants and animals have distinct pathways for the production of the six-carbon L-ascorbic acid. nih.govresearchgate.net

Interactive Data Table: Comparison of Ascorbic Acid Biosynthesis Precursors and Final Enzymes

| Organism Group | Primary Precursor | Key Lactone Intermediate | Final Enzyme | Product |

| Mammals | UDP-D-glucuronic acid nih.gov | L-Gulono-1,4-lactone nih.gov | L-Gulono-1,4-lactone oxidase (GULO) nih.govelifesciences.org | L-Ascorbic Acid nih.gov |

| Plants | GDP-D-mannose nih.gov | L-Galactono-1,4-lactone nih.gov | L-Galactono-1,4-lactone dehydrogenase (GLDH) nih.govelifesciences.org | L-Ascorbic Acid nih.gov |

| Yeast | D-Arabinose nih.govresearchgate.net | This compound nih.govresearchgate.net | This compound oxidase (ALO) nih.govresearchgate.net | D-Erythroascorbic Acid nih.govresearchgate.net |

In mammals, the final step of L-ascorbic acid synthesis is catalyzed by L-gulono-1,4-lactone oxidase (GULO), which oxidizes L-gulono-1,4-lactone. nih.govelifesciences.org Interestingly, many primate species, including humans, have lost the ability to produce their own vitamin C due to mutations in the GULO gene, rendering it non-functional. elifesciences.orgwikipedia.orghandwiki.org GULO and the yeast enzyme this compound oxidase (ALO) belong to the same family of sugar-1,4-lactone oxidases. wikipedia.orghandwiki.org These enzymes exhibit some substrate flexibility; for instance, ALO can oxidize L-galactono-1,4-lactone, the substrate for the plant enzyme, as efficiently as its primary substrate, this compound. asm.org Both GULO and ALO are flavoproteins and share significant sequence homology. nih.govnih.gov The catalytic activity of GULO relies on a conserved C-terminal domain, also found in ALO, which is essential for its function. nih.gov

Plants synthesize L-ascorbic acid through a pathway involving L-galactose and L-galactono-1,4-lactone. nih.govfrontiersin.org The terminal enzyme in this pathway is L-galactono-1,4-lactone dehydrogenase (GLDH), which is located in the mitochondria. nih.govnih.gov GLDH catalyzes the oxidation of L-galactono-1,4-lactone to L-ascorbic acid. nih.govnih.gov Unlike the mammalian GULO, which is a microsomal enzyme, GLDH is associated with the mitochondrial respiratory chain, specifically with complex I. nih.govnih.govuni-hannover.de GLDH and GULO, despite catalyzing similar final steps in their respective pathways, have important biochemical differences. elifesciences.org GLDH is a dehydrogenase that uses cytochrome c as an electron acceptor, while GULO is an oxidase. nih.govelifesciences.org

Evolutionary Aspects of Aldonolactone Oxidoreductases

The evolutionary trajectory of aldonolactone oxidoreductases shows a divergence into two main lineages: a dehydrogenase-like lineage in plants and an oxidase-like one in fungi and metazoa. nih.gov The functional difference between being an oxidase or a dehydrogenase is modulated by a specific flavin-interacting amino acid that controls the enzyme's reactivity with electron acceptors like oxygen. repec.orgnih.gov Furthermore, a few amino acid side chains within the catalytic cavity are responsible for the reaction's stereoselectivity. repec.orgnih.gov

Ancestral sequence reconstruction has helped trace how these critical amino acid positions were fixed along the evolutionary path of major eukaryotic clades. repec.orgnih.gov This evolutionary adaptation allowed the enzymes to meet varying metabolic needs while preserving their primary function of generating L-ascorbic acid or its analogs. repec.orgnih.gov In animals, the enzyme L-gulono-1,4-lactone oxidase (GULO) produces L-ascorbic acid, while in fungi, the analogous enzyme is this compound oxidase (ALO), which synthesizes the five-carbon analog, D-erythroascorbic acid. nih.govresearchgate.net

Microbial Metabolism and Utilization of this compound

This compound as a Metabolite in Fungi (e.g., Candida albicans, Magnaporthe oryzae, Saccharomyces cerevisiae)

This compound is a key intermediate in the biosynthesis of D-erythroascorbic acid (EASC), an antioxidant that is structurally and functionally similar to L-ascorbic acid (vitamin C) and appears to act as its substitute in many fungi where vitamin C is absent. nih.govresearchgate.netnih.gov

In the dimorphic fungus Candida albicans , this compound oxidase (ALO) is the enzyme that catalyzes the final step in EASC synthesis. elsevierpure.comnih.gov This enzyme, localized in the mitochondria, has been purified and characterized. elsevierpure.comnih.gov Studies have shown that the disruption of the ALO1 gene in C. albicans eliminates the enzyme's activity and hinders the production of EASC. uniprot.org The enzyme can also use other substrates, such as L-galactono-1,4-lactone and L-gulono-1,4-lactone. elsevierpure.comnih.gov

Magnaporthe oryzae , the fungus responsible for rice blast disease, possesses a this compound oxidase known as MoAlo1. nih.govmdpi.com This mitochondrial protein is integral to the fungus's normal physiological functions. nih.govmdpi.com MoAlo1 is involved in the synthesis of EASC and plays a significant role in fungal development, including vegetative growth and the formation of conidia (spores). researchgate.netmdpi.com The antioxidant properties of EASC are important for the fungus, and its synthesis is linked to the organism's ability to handle oxidative stress. nih.gov

In the baker's yeast, Saccharomyces cerevisiae , this compound is also a metabolite in the EASC biosynthesis pathway. ymdb.ca The enzyme responsible is this compound oxidase (ALO1), encoded by the ALO1 gene. uniprot.org Research indicates that the accumulation of EASC is particularly high during the exponential growth phase of the yeast, suggesting its importance for active growth. nih.gov While the enzyme has a high affinity for this compound, it can also generate L-ascorbic acid if provided with L-galactose or L-galactono-lactone as a substrate. nih.gov

Table 1: Characteristics of this compound Oxidase in Fungi

| Fungus | Enzyme Name | Gene | Cellular Localization | Key Function | Substrate (Apparent Km) |

| Candida albicans | This compound oxidase | ALO1 | Mitochondria nih.gov | Final step in D-erythroascorbic acid biosynthesis elsevierpure.com | This compound (44.1 mM) nih.gov |

| Magnaporthe oryzae | MoAlo1 | MoALO1 | Mitochondria nih.govmdpi.com | Growth, conidiogenesis, pathogenicity, EASC synthesis researchgate.net | This compound |

| Saccharomyces cerevisiae | This compound oxidase | ALO1 / YML086C uniprot.org | Mitochondrial outer membrane uniprot.org | D-erythroascorbic acid biosynthesis nih.gov | D-arabinono-γ-lactone nih.gov |

This compound Utilization by Beneficial Bacteria (e.g., Bifidobacterium)

Research has shown that D-arabino-1,4-lactone can be utilized by beneficial gut bacteria. researchgate.net Specifically, studies involving the genus Bifidobacterium have demonstrated that the administration of D-arabino-1,4-lactone leads to the proliferation of these bacteria. researchgate.netresearchgate.net In culture, the presence of D-arabino-1,4-lactone resulted in higher production of lactic acid by Bifidobacterium compared to control cultures without the compound. researchgate.netresearchgate.net This suggests that D-arabino-1,4-lactone can serve as a substrate for the metabolism of these beneficial microorganisms. researchgate.net

Genetic Studies and Gene Disruption of ALO (e.g., MoALO1 in Magnaporthe oryzae)

The function of this compound oxidase in Magnaporthe oryzae has been elucidated through targeted genetic studies, specifically the disruption of the MoALO1 gene. mdpi.com Researchers constructed a gene-deletion mutant, referred to as ΔMoalo1, to investigate the role of the MoAlo1 protein. researchgate.netmdpi.com

The resulting ΔMoalo1 mutant displayed several distinct phenotypic defects. These included impaired vegetative growth and a significant reduction in conidiogenesis, the process of asexual spore production. nih.govresearchgate.net Furthermore, the mutant showed increased sensitivity to external oxidative stress, as demonstrated by its reaction to hydrogen peroxide (H₂O₂). nih.govresearchgate.net

Most critically, the pathogenicity of the ΔMoalo1 mutant was severely compromised. researchgate.net When applied to rice plants, the conidia from the mutant strain showed a deep reduction in their ability to cause disease. researchgate.net The hyphal tips of the mutant also formed defective appressorium-like structures, which are essential for penetrating the host tissue. researchgate.net Interestingly, the pathogenicity of the ΔMoalo1 mutant could be restored by the external application of D-erythroascorbic acid (EASC), the product of the reaction catalyzed by MoAlo1. researchgate.net This finding confirms that MoAlo1, through its role in EASC synthesis, is essential for the growth, development, and virulence of the rice blast fungus. researchgate.net

Table 2: Phenotypic Effects of MoALO1 Gene Disruption in Magnaporthe oryzae

| Phenotype | Wild-Type (Guy11) | ΔMoalo1 Mutant | Complemented Strain (MoAlo1C) | Reference |

| Vegetative Growth | Normal | Defective/Reduced | Restored | nih.govresearchgate.net |

| Conidiogenesis | Normal | Defective/Reduced | Restored | nih.govresearchgate.net |

| Sensitivity to H₂O₂ | Tolerant | Increased Sensitivity | Restored | nih.govnih.gov |

| Pathogenicity on Rice | High | Deeply Reduced | Restored | researchgate.net |

| Appressorium Penetration | Effective | Defective | Restored | researchgate.net |

Iii. Biological Roles and Functional Implications of D Arabinono 1,4 Lactone and Its Derivatives

Role in Oxidative Stress Response

D-erythroascorbic acid, synthesized from D-arabinono-1,4-lactone, is a crucial antioxidant molecule in many fungal species, playing a vital role in protecting cells from damage caused by reactive oxygen species (ROS). mdpi.comtandfonline.com

A deficiency in this compound oxidase (ALO) has been shown to significantly increase the sensitivity of fungi to oxidative stress. mdpi.comresearchgate.net In the rice blast fungus Magnaporthe oryzae, disruption of the MoALO1 gene, which encodes for ALO, resulted in mutants that were notably more sensitive to exogenous hydrogen peroxide (H₂O₂) compared to the wild-type strain. mdpi.comnih.gov This heightened sensitivity indicates that the production of D-erythroascorbic acid is critical for mitigating oxidative damage in this fungus.

Similarly, in the opportunistic human pathogen Candida albicans, null mutants for the ALO1 gene (WH203 strain), which are incapable of producing D-erythroascorbic acid, exhibited increased sensitivity to oxidative stress induced by H₂O₂ and menadione. researchgate.net The deletion of the ALO1 homolog in C. albicans has been shown to increase sensitivity to oxidative stress in laboratory settings. researchgate.net

| Fungus | Gene Disrupted | Oxidative Stress Agent | Observed Effect | Reference |

| Magnaporthe oryzae | MoALO1 | Hydrogen Peroxide (H₂O₂) | Significantly increased sensitivity compared to wild-type. | mdpi.comnih.gov |

| Candida albicans | ALO1 | Hydrogen Peroxide (H₂O₂), Menadione | Increased sensitivity to both agents. | researchgate.net |

Conversely, the overexpression of the ALO1 gene has been demonstrated to enhance resistance to oxidative stress in fungi. In Saccharomyces cerevisiae, transforming cells with a multicopy plasmid carrying the ALO1 gene led to a significant increase in resistance to oxidative stress. nih.gov This enhanced resistance was correlated with a 6.9-fold increase in the intracellular concentration of D-erythroascorbic acid and a 7.3-fold rise in this compound oxidase activity. nih.gov These findings underscore the direct relationship between the levels of D-erythroascorbic acid and the cell's capacity to withstand oxidative damage.

| Parameter | Fold Increase | Reference |

| Intracellular D-erythroascorbic acid concentration | 6.9-fold | nih.gov |

| This compound oxidase activity | 7.3-fold | nih.gov |

Involvement in Fungal Physiology and Pathogenesis

Beyond its role in the oxidative stress response, this compound and its subsequent product, D-erythroascorbic acid, are integral to various aspects of fungal development and virulence.

The disruption of the ALO1 gene has been shown to have a significant impact on the vegetative growth and asexual reproduction of fungi. In Magnaporthe oryzae, the deletion of MoALO1 resulted in mutants with a reduced growth rate. mdpi.comresearchgate.net After eight days of culture, the diameter of the ΔMoalo1 mutant colony was 4.88 ± 0.03 cm, which was significantly smaller than the wild-type colony diameter of 5.33 ± 0.08 cm. nih.gov

Furthermore, the ΔMoalo1 mutant exhibited a severe defect in conidiogenesis, the process of producing asexual spores called conidia. mdpi.comresearchgate.net Compared to the wild-type strain, the mutant produced only about 8.33% of the conidia. nih.gov Since conidia are crucial for the dispersal and infection cycle of M. oryzae, this defect has significant implications for the fungus's life cycle. mdpi.com

| Phenotype | Observation | Reference |

| Vegetative Growth (Colony Diameter) | ΔMoalo1: 4.88 ± 0.03 cm; Wild-type: 5.33 ± 0.08 cm | nih.gov |

| Conidiation | ΔMoalo1 produced ~8.33% of wild-type conidia | nih.gov |

The ability to synthesize D-erythroascorbic acid is closely linked to the virulence and pathogenicity of certain fungi. In Magnaporthe oryzae, the ΔMoalo1 mutant showed a profound reduction in its ability to cause rice blast disease. mdpi.comnih.govresearchgate.net The pathogenicity of conidia from the null mutant was deeply reduced, and the mutant also showed defective penetration of appressorium-like structures, which are specialized infection cells. mdpi.com Interestingly, the defective pathogenicity of the ΔMoalo1 mutant could be restored by the addition of exogenous D-erythroascorbic acid, confirming that the lack of this molecule was the primary cause of the attenuated virulence. mdpi.comresearchgate.net

In Candida albicans, mutants deficient in chitin, a cell wall component, have been shown to have significantly reduced virulence in mice. nih.gov While not a direct measure of ALO function, this highlights the importance of cell integrity, to which antioxidant defenses contribute, in pathogenicity. More directly, C. albicans cells lacking the final enzyme in the D-erythroascorbic acid biosynthetic pathway are defective in hyphal growth and exhibit attenuated virulence in a mouse infection model. researchgate.net This suggests that D-erythroascorbic acid may be a critical antioxidant for the fungus to survive the oxidative stress imposed by the host's immune system. researchgate.net

In some fungi, D-erythroascorbic acid can be further modified through glycosylation. In the zygomycete fungus Phycomyces blakesleeanus, D-erythroascorbate is converted to D-erythroascorbate glucoside. nih.govebi.ac.uk This reaction is catalyzed by a mycelial glucosyltransferase that utilizes UDP-glucose as the glucose donor. acs.org

The resulting D-erythroascorbate glucoside exhibits greater stability against autoxidation compared to the free D-erythroascorbate, particularly at acidic pH. ebi.ac.ukacs.org This glucosylated form is found to predominate in non-growing cells like spores and stationary phase mycelium, suggesting it may serve as a more stable, stored form of the antioxidant. nih.govebi.ac.uk This glycosylation appears to be a common feature in fungi for the stabilization and storage of ascorbate (B8700270) analogues. mdpi.com

This compound as a Precursor for Other Compounds

This compound serves as a valuable starting material in the synthesis of other significant biochemical compounds. Its chemical structure allows for its conversion into both rare sugars and vitamin analogs, highlighting its importance in various biosynthetic and chemo-enzymatic pathways.

Recent research has demonstrated that this compound can be utilized as a source for producing rare sugars such as erythrose and glyceraldehyde. nih.govresearchgate.net One notable method involves the photocatalytic decomposition of the lactone.

In a study investigating the photocatalytic conversion of D-fructose using a titanium dioxide (TiO₂) photocatalyst, this compound was identified as a key intermediate product. nih.govresearchgate.net Subsequent decomposition of the formed this compound under UV irradiation led to the generation of erythrose (a four-carbon sugar) and glyceraldehyde (a three-carbon sugar). nih.gov The reaction pathway suggests that these rare sugars are produced through the cleavage of carbon-carbon bonds within the this compound molecule. nih.gov Specifically, when this compound was decomposed using the TiO₂ photocatalyst, more glyceraldehyde was produced than erythrose. nih.gov This indicates that this compound can be a direct precursor for these valuable rare sugars. nih.govresearchgate.net

Another established, though more complex, synthetic route where this compound appears as an intermediate is the Kiliani synthesis for preparing labeled sugars. nih.govnist.gov For instance, in a multi-step synthesis of D-glucose-3-¹⁴C, D-erythrose-1-¹⁴C was converted via a cyanohydrin reaction to D-arabinonic-2-¹⁴C and D-ribonic-2-¹⁴C acids. nih.gov These acids were then lactonized, and the resulting this compound-2-¹⁴C was separated and subsequently reduced to yield D-arabinose-2-¹⁴C. nih.gov While not a direct conversion to erythrose or glyceraldehyde, this demonstrates the role of the lactone as a key intermediate in the chemical synthesis and interconversion of carbohydrates.

Table 1: Production of Rare Sugars from this compound

| Precursor | Product(s) | Method | Key Findings | Reference(s) |

| This compound | Erythrose, Glyceraldehyde | Photocatalytic decomposition with TiO₂ | This compound, itself derived from D-fructose, decomposes to produce rare sugars through C-C bond cleavage. | nih.gov, researchgate.net |

| D-Erythronic-1-¹⁴C acid | This compound-2-¹⁴C (Intermediate) | Kiliani synthesis | The lactone is a stable, separable intermediate in the multi-step chemical synthesis of labeled pentoses from tetroses. | nih.gov, nist.gov |

This compound is a direct and crucial precursor in the biosynthesis of D-Erythroascorbic acid (also known as D-erythroascorbate), a five-carbon analog of L-ascorbic acid (Vitamin C). sigmaaldrich.comnih.gov This biosynthetic pathway is particularly significant in certain fungi, such as species of Saccharomyces and Candida. mdpi.comresearchgate.netnih.gov

The conversion of this compound to D-Erythroascorbic acid is the terminal step in this pathway and is catalyzed by the enzyme this compound oxidase (ALO). nih.govuniprot.orggoogle.com This enzyme oxidizes the lactone to produce D-Erythroascorbic acid. mdpi.comuniprot.org The gene encoding this enzyme, ALO1, has been identified and studied in organisms like Candida albicans and Saccharomyces cerevisiae. nih.govebi.ac.uk

Research on Candida albicans has provided clear evidence for this precursor role. When the ALO1 gene was disrupted in C. albicans, the yeast lost its ability to produce D-Erythroascorbic acid. nih.govebi.ac.uk Conversely, overexpression of the ALO1 gene in C. albicans resulted in a significant increase in both the this compound oxidase activity and the intracellular levels of D-Erythroascorbic acid. nih.gov Furthermore, the pathway can be functionally transferred to other organisms. Studies have shown that a recombinant Escherichia coli strain, engineered to express the Saccharomyces cerevisiae ALO enzyme, could successfully produce D-Erythroascorbic acid when this compound was supplied in the culture medium. ebi.ac.uk

Table 2: Synthesis of D-Erythroascorbate from this compound

| Organism/System | Enzyme | Gene | Key Findings | Reference(s) |

| Candida albicans | This compound oxidase (ALO) | ALO1 | ALO catalyzes the final step in D-Erythroascorbic acid biosynthesis. Disruption of ALO1 abolishes production. | uniprot.org, nih.gov, ebi.ac.uk |

| Saccharomyces cerevisiae | This compound oxidase (ALO) | ALO1 (YML086C) | The enzyme catalyzes the terminal step in D-Erythroascorbic acid biosynthesis and is located in the mitochondrial fraction. | mdpi.com, ebi.ac.uk, researchgate.net |

| Recombinant E. coli | This compound oxidase (from S. cerevisiae) | ALO1 | Engineered E. coli can overproduce D-Erythroascorbic acid when fed this compound. | ebi.ac.uk |

Iv. Synthetic Methodologies and Chemical Transformations of D Arabinono 1,4 Lactone

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic strategies leverage the high selectivity of enzymes combined with the versatility of chemical reactions. In the context of D-arabinono-1,4-lactone, these approaches primarily involve the enzymatic oxidation of D-arabinose.

In yeast, the biosynthesis of a five-carbon analog of vitamin C, D-erythroascorbic acid, proceeds through this compound. researchgate.net This pathway involves a two-step enzymatic conversion starting from D-arabinose. researchgate.net First, D-arabinose is oxidized to this compound by the action of D-arabinose dehydrogenase. researchgate.netnih.gov Subsequently, this compound is oxidized by this compound oxidase (ALO) to produce dehydro-D-arabinono-1,4-lactone. nih.govyeastgenome.orgymdb.cauniprot.org This enzymatic sequence can be harnessed for the production of this compound.

A notable chemo-enzymatic process involves the use of microorganisms engineered to express specific enzymes. For instance, Escherichia coli, which does not naturally produce this compound oxidase, can be functionally expressive of the Saccharomyces cerevisiae ALO enzyme. nih.gov When these recombinant E. coli are supplied with this compound, they can efficiently overproduce D-erythroascorbic acid. nih.gov This highlights the role of this compound as a key intermediate that can be produced chemically or enzymatically and then be biotransformed into other valuable products.

Furthermore, photocatalysis offers a chemical method to produce this compound from D-fructose, which can then be utilized in enzymatic reactions.

Chemical Synthesis of this compound and its Analogs

Purely chemical methods provide access to this compound and particularly its analogs that may not be accessible through biological pathways.

A significant analog, 5-Deoxy-D-arabinono-1,4-lactone, serves as a versatile intermediate in the synthesis of Lauraceae lactones. Its preparation has been achieved through oxidative cleavage methods starting from a glucal derivative.

A straightforward synthesis of 5-Deoxy-D-arabinono-1,4-lactone has been accomplished via the ruthenium tetroxide (RuO₄)-catalyzed oxidative cleavage of 6-deoxyglucal diacetate. The RuO₄ is generated in situ from a catalytic amount of ruthenium dioxide (RuO₂) and a stoichiometric amount of sodium periodate (B1199274) (NaIO₄). This reaction occurs in a biphasic solution of carbon tetrachloride and water, yielding tri-O-acyl-D-arabinonic acid, which is then hydrolyzed to the target lactone.

The key transformation involves the treatment of 6-deoxyglucal diacetate with ruthenium tetroxide, which cleaves the double bond of the glucal ring to form the corresponding carboxylic acid. Subsequent alkaline hydrolysis followed by an acidic work-up furnishes the desired 5-Deoxy-D-arabinono-1,4-lactone in good yield.

The starting material for the RuO₄-catalyzed oxidative cleavage, 6-deoxyglucal diacetate, is derived from the readily available D-glucal triacetate. The synthesis involves a series of chemical transformations to convert the C-6 hydroxyl group into a methyl group. This multi-step process typically includes tosylation of the primary hydroxyl group, followed by displacement with a halide (such as iodide), and subsequent reduction.

The following table summarizes the key steps in the synthesis of 5-Deoxy-D-arabinono-1,4-lactone from D-glucal triacetate.

| Step | Starting Material | Reagents | Product | Yield |

| 1 | D-Glucal triacetate | 1. NaOMe, MeOH; 2. TsCl, pyridine | 6-O-Tosyl-D-glucal diacetate | - |

| 2 | 6-O-Tosyl-D-glucal diacetate | LiI, 2-butanone | 6-Iodo-D-glucal diacetate | - |

| 3 | 6-Iodo-D-glucal diacetate | Tributyltin hydride | 6-Deoxyglucal diacetate | 91% (from tosylate) |

| 4 | 6-Deoxyglucal diacetate | RuO₂, NaIO₄, CCl₄/H₂O | Tri-O-acyl-D-arabinonic acid | 78% |

| 5 | Tri-O-acyl-D-arabinonic acid | 1. K₂CO₃, MeOH; 2. HCl | 5-Deoxy-D-arabinono-1,4-lactone | 89% |

Synthesis of 5-Deoxy-D-arabinono-1,4-lactone

Derivatization and Functionalization of this compound

This compound possesses multiple hydroxyl groups and a lactone functionality, which allow for a variety of chemical modifications to produce a diverse range of derivatives.

One important derivative is 5-phospho-D-arabinono-1,4-lactone . This compound serves as a key synthon for a variety of phosphorylated sugar derivatives. nih.govnih.gov For example, it can undergo nucleophilic attack by primary amines to yield N-substituted 5-phosphate-D-arabinonamide derivatives, which have been investigated as inhibitors of phosphoglucose (B3042753) isomerases. nih.gov

Direct functionalization of the hydroxyl groups and the carbon backbone of pentono-1,4-lactones has also been demonstrated. For instance, a brief reaction of D-ribono-1,4-lactone with hydrogen bromide in acetic acid yields 2-bromo-2-deoxy-D-arabinono-1,4-lactone . researchgate.net This reaction introduces a bromine atom at the C-2 position with inversion of configuration.

Furthermore, the C-5 hydroxyl group can be selectively targeted. Treatment of unprotected this compound with thionyl chloride or thionyl bromide in dimethylformamide leads to the formation of 5-chloro- or 5-bromo-5-deoxy-D-arabinono-1,4-lactone , respectively, in high yields. researchgate.net These halogenated derivatives are valuable intermediates for further nucleophilic substitution reactions.

The following table lists some of the key derivatives of this compound and the reagents used for their synthesis.

| Derivative | Starting Material | Key Reagents |

| 5-Deoxy-D-arabinono-1,4-lactone | 6-Deoxyglucal diacetate | RuO₂, NaIO₄ |

| N-substituted 5-phosphate-D-arabinonamides | 5-Phospho-D-arabinono-1,4-lactone | Primary amines |

| 2-Bromo-2-deoxy-D-arabinono-1,4-lactone | D-Ribono-1,4-lactone | HBr, Acetic acid |

| 5-Chloro-5-deoxy-D-arabinono-1,4-lactone | This compound | Thionyl chloride, DMF |

| 5-Bromo-5-deoxy-D-arabinono-1,4-lactone | This compound | Thionyl bromide, DMF |

V. Analytical Techniques and Characterization in D Arabinono 1,4 Lactone Research

Spectroscopic Analysis of D-Arabinono-1,4-lactone

Spectroscopic methods are indispensable for determining the molecular structure and confirming the identity of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about its atomic connectivity and mass, respectively.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound in solution. Both proton (¹H) and carbon-13 (¹³C) NMR have been employed to elucidate its conformation.

Detailed studies of the 80-MHz proton NMR spectrum of this compound in deuterium (B1214612) oxide (D₂O) have been conducted. publish.csiro.aupublish.csiro.au Through computer simulation of the spectrum, researchers have been able to assign the chemical shifts and coupling constants for the protons within the molecule. publish.csiro.auresearchgate.net This analysis is complex due to the tightly coupled nature of the proton spin system, which results in intricate multiplet structures. publish.csiro.au The derived data, including two- and three-bond carbon-proton coupling constants, have been used to discuss the dihedral angles and the preferred envelope conformation of the five-membered lactone ring in solution. publish.csiro.aupublish.csiro.au

In one study, the ¹H NMR spectrum of this compound was recorded at 500 MHz in D₂O, yielding the following chemical shifts (δ) in parts per million (ppm): 4.62 (dd, 1H, J = 1.4, 1.4 Hz, H-1), 4.27 (d, 1H, J = 8.9 Hz, H-2), 3.97–4.01 (m, 2H, H-2, H-5a), and 3.77 (d, 1H, J = 4.7 Hz, H-5b). researchgate.net These assignments are critical for confirming the identity of the compound when isolated from natural sources or synthesized in the lab. researchgate.netnih.gov

Table 1: ¹H NMR Chemical Shifts for this compound in D₂O

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| H-1 | 4.62 | dd | 1.4, 1.4 | researchgate.net |

| H-2 | 4.27 | d | 8.9 | researchgate.net |

| H-2, H-5a | 3.97–4.01 | m | - | researchgate.net |

| H-5b | 3.77 | d | 4.7 | researchgate.net |

Mass spectrometry (MS) is a key technique for determining the molecular weight of this compound and for its sensitive detection in complex mixtures. It is often coupled with liquid chromatography (LC-MS) for enhanced separation and identification. researchgate.net

In studies involving the photocatalytic production of this compound from D-fructose, both LC-MS and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS were used to identify the products. researchgate.netresearchgate.net MALDI-TOF MS analysis of an isolated product detected an ion at a mass-to-charge ratio (m/z) of 171. nih.gov This corresponds to the sodium adduct of this compound ([M+Na]⁺), which is consistent with its molecular weight of 148.11 g/mol . nih.govsigmaaldrich.com

Furthermore, mass spectrometry of trimethylsilyl (B98337) (TMS) derivatives has been shown to be a valuable method for distinguishing between different isomers of aldonic acid lactones, such as the 1,4- and 1,5-lactone forms. chalmers.se The fragmentation patterns and the presence of characteristic peaks in the mass spectra of these derivatives allow for reliable identification. chalmers.se

Chromatographic Separations

Chromatographic techniques are fundamental for the isolation, purification, and quantification of this compound from various sample matrices. High-performance liquid chromatography is the most prominently used method.

High-Performance Liquid Chromatography (HPLC) is a widely applied technique for the analysis and quantification of this compound. sigmaaldrich.comsigmaaldrich.com It is used to separate the lactone from other compounds, such as its precursor D-fructose or other reaction byproducts like erythrose and glyceraldehyde. researchgate.netnih.gov

In a typical application, this compound was identified and quantified in a reaction mixture using an HPLC system equipped with a refractive index (RI) detector. nih.gov The separation was achieved on a Sugar-D column with a mobile phase consisting of 75% acetonitrile (B52724) and 25% water at a flow rate of 1.0 mL/min. nih.gov Under these conditions, this compound exhibited a distinct retention time (e.g., 3.9 minutes), allowing for its quantification by comparison with a standard calibration curve. nih.gov The purity of commercially available this compound is also often assayed by HPLC, with typical purities of ≥97.0%. sigmaaldrich.comsigmaaldrich.com

Table 2: Example HPLC Parameters for this compound Analysis

| Parameter | Specification | Reference |

|---|---|---|

| Column | Sugar-D (250 mm × 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | 75% Acetonitrile / 25% Water (v/v) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detector | Refractive Index (RI) | nih.gov |

| Temperature | 30 °C | nih.gov |

Enzymatic Assays for this compound Related Enzymes

Enzymatic assays are crucial for studying the activity of enzymes that interact with this compound, such as this compound oxidase (ALO), which is involved in the biosynthesis of D-erythroascorbic acid. nih.gov

The activity of this compound oxidase and other related oxidases is commonly measured using spectrophotometric assays. nih.govmdpi.com These assays monitor the rate of a reaction by measuring the change in absorbance of a specific component over time.

A common method for assaying ALO activity involves monitoring the reduction of the dye 2,6-dichlorophenolindophenol (DCIP) at 600 nm. asm.org In this assay, the enzyme catalyzes the oxidation of its substrate (e.g., this compound), and the electrons generated are transferred to DCIP, causing its color to fade. The rate of this absorbance decrease is proportional to the enzyme's activity. asm.org Such assays are essential for characterizing the enzyme's kinetic properties and for investigating potential inhibitors. researchgate.netmdpi.com For instance, the functional expression of ALO from Saccharomyces cerevisiae in Escherichia coli was confirmed using a spectrophotometric assay where substantial oxidase activity was detected in the cell lysate. nih.gov

Vi. Advanced Applications and Future Research Directions

Biotechnological Applications of D-Arabinono-1,4-lactone

In the realm of biotechnology, this compound is emerging as a key player in the development of sustainable and efficient biological processes. ontosight.ai

Biorefineries aim to convert biomass into a range of valuable products, and this compound is proving to be a significant intermediate in these processes. tno.nlresearchgate.net A recent study highlighted the photocatalytic conversion of D-fructose, a readily available sugar from biomass, into this compound using a TiO2 photocatalyst. researchgate.netnih.gov This process not only yields this compound but also other valuable compounds like the rare sugars erythrose and glyceraldehyde, showcasing its role in biomass valorization. researchgate.netnih.govnih.gov The conversion is achieved through an α-scission at the C1-C2 position of D-fructose. researchgate.netnih.gov This method presents an environmentally friendly alternative to traditional chemical synthesis for producing high-value chemicals from renewable resources. nih.gov

Table 1: Products from the Photocatalytic Conversion of D-Fructose

| Precursor | Key Product | Other Valuable Products |

|---|---|---|

| D-Fructose | This compound | Erythrose, Glyceraldehyde |

This table illustrates the products generated from the photocatalytic conversion of D-fructose, highlighting the valorization of biomass into multiple valuable compounds. researchgate.netnih.gov

Enzyme engineering presents a powerful tool for the synthesis of novel or modified lactone sugars, with this compound at the forefront of this research. The enzyme this compound oxidase (ALO), which catalyzes the final step in D-erythroascorbic acid biosynthesis in Saccharomyces cerevisiae, has been a particular focus. ebi.ac.ukasm.org Researchers have successfully expressed this yeast enzyme in Escherichia coli, a bacterium that does not naturally produce it. ebi.ac.ukasm.org This engineered E. coli strain, when supplied with this compound, was able to overproduce D-erythroascorbic acid. ebi.ac.ukasm.org

Furthermore, studies have shown that ALO from S. cerevisiae can also oxidize L-galactono-1,4-lactone to produce L-ascorbic acid (Vitamin C). asm.orgnih.gov This discovery opens up possibilities for producing vitamin C through microbial fermentation, a potentially more cost-effective and sustainable method than current chemical processes. srce.hr Overexpression of ALO in yeast strains has been shown to significantly enhance their ability to produce L-ascorbic acid when provided with the appropriate precursor. nih.gov Mutagenesis studies on related enzymes, like L-galactono-1,4-lactone dehydrogenase, have also demonstrated the potential to alter substrate affinity, improving the catalytic efficiency for different lactone sugars. unipv.it

Therapeutic and Pharmaceutical Relevance

The unique metabolic pathways involving this compound in certain organisms have made it a target for therapeutic intervention.

Leishmania donovani, the protozoan parasite responsible for the often-fatal visceral leishmaniasis, possesses an enzyme, D-arabinono-γ-lactone oxidase (LdALO), which is crucial for its survival. researchgate.netnih.gov This enzyme is involved in the biosynthesis of ascorbate (B8700270), a vital antioxidant for the parasite. nih.govresearchgate.net Importantly, humans lack the enzyme required for the final step of ascorbate biosynthesis, making LdALO an attractive and specific drug target. researchgate.net Inhibition of LdALO would disrupt a critical metabolic pathway in the parasite without affecting the human host. researchgate.netbinasss.sa.cr

Overexpression of LdALO in L. donovani has been shown to enhance the parasite's survival within the host. researchgate.net Conversely, the deletion of the gene for this enzyme results in increased pro-inflammatory responses from host immune cells and reduced infectivity. binasss.sa.cr In silico studies have been conducted to identify potential inhibitory molecules against LdALO, with some research pointing to existing drugs like suramin (B1662206) as potential inhibitors. nih.govexcli.de This approach of targeting parasite-specific enzymes like LdALO holds significant promise for the development of new and more effective anti-leishmanial drugs.

Table 2: Research Findings on LdALO as a Drug Target

| Organism | Enzyme | Function | Therapeutic Implication |

|---|---|---|---|

| Leishmania donovani | D-arabinono-γ-lactone oxidase (LdALO) | Catalyzes the final step of ascorbate biosynthesis. researchgate.netnih.gov | Inhibition of LdALO is a potential strategy for treating leishmaniasis. researchgate.netbinasss.sa.cr |

This table summarizes the key findings regarding the therapeutic potential of targeting the D-arabinono-γ-lactone oxidase enzyme in Leishmania donovani. researchgate.netnih.govbinasss.sa.cr

Role in Food Science and Prebiotic Research

This compound is also gaining attention for its potential benefits in food science, particularly as a prebiotic compound.

Recent research has demonstrated that this compound can be utilized by beneficial gut bacteria. researchgate.netnih.gov Specifically, a study showed that when Bifidobacterium was cultured in a medium containing this compound, the bacteria proliferated and produced a higher amount of lactic acid compared to a control medium. researchgate.netnih.gov This suggests that this compound can act as a prebiotic, a substance that promotes the growth and activity of beneficial microorganisms in the gut. The potential to find this compound in foods like rice further underscores its relevance in nutrition and gut health research. hmdb.cafoodb.ca

Emerging Research Areas for this compound

While this compound is primarily recognized as the immediate precursor in the fungal biosynthesis of D-erythroascorbic acid, ongoing research is beginning to shed light on more complex and nuanced roles of its associated enzyme, this compound oxidase, particularly within fungal biology. These emerging areas of investigation point towards functions that extend beyond simple antioxidation, touching upon fungal development, pathogenicity, and the intricate regulation of cellular redox balance.

This compound oxidase (ALO) is an enzyme that catalyzes the final step in the synthesis of D-erythroascorbic acid (EASC), a five-carbon analog of L-ascorbic acid (Vitamin C). nih.govnih.gov While L-ascorbic acid is prevalent in plants and animals, it is often rare or absent in fungi, where EASC appears to serve as a functional substitute. nih.govnih.gov The primary catalytic function of ALO is established; however, the full spectrum of its physiological roles in fungi remains largely unelucidated. nih.gov

Research into phytopathogenic fungi has provided significant insights into the broader importance of this enzyme. In the rice blast fungus Magnaporthe oryzae, a putative this compound oxidase, named MoAlo1, has been identified and localized to the mitochondria. nih.govnih.govresearchgate.net Studies involving the disruption of the MoALO1 gene have revealed that the enzyme is critical for fundamental fungal life processes. The resulting mutants (ΔMoalo1) displayed significant defects in vegetative growth and the formation of conidia, the asexual spores essential for propagation and infection. nih.govnih.gov

Furthermore, the pathogenicity of the ΔMoalo1 mutant was severely compromised. nih.govnih.gov The mutant showed a reduced ability to cause disease in rice, which was linked to a defective penetration of the host tissue by its specialized infection structures (appressoria). nih.govnih.gov Interestingly, the addition of exogenous EASC to the mutant was able to restore its pathogenicity, confirming that the observed defects were due to the inability to synthesize this antioxidant. nih.govnih.gov These findings strongly suggest that the function of this compound oxidase extends beyond a simple housekeeping role and is intricately linked to fungal development and virulence. nih.gov Similarly, in Candida albicans, ALO is considered a virulence factor that enhances its pathogenicity. uniprot.org

Table 1: Phenotypic Effects of this compound Oxidase (MoAlo1) Disruption in Magnaporthe oryzae

| Phenotype | Observation in ΔMoalo1 Mutant | Citation |

|---|---|---|

| Vegetative Growth | Exhibited significant defects and stunting. | nih.govnih.gov |

| Conidiogenesis | Asexual spore formation was impaired. | nih.govnih.gov |

| Pathogenicity | Virulence and ability to cause rice blast disease were deeply reduced. | nih.govnih.gov |

| Appressorial Penetration | Defective penetration of host surfaces by infection structures. | nih.gov |

| Oxidative Stress Sensitivity | Increased sensitivity to exogenous hydrogen peroxide (H₂O₂). | nih.govnih.gov |

The synthesis of D-erythroascorbic acid from this compound is a critical component of the antioxidant machinery in many fungi, playing a key role in maintaining cellular redox homeostasis. alcodb.jp Redox homeostasis is the dynamic balance between reactive oxygen species (ROS) generation and elimination, which is vital for normal cellular function. Disruptions in this balance lead to oxidative stress, which can damage cellular components like DNA, proteins, and lipids.

The enzyme this compound oxidase directly contributes to the cell's capacity to manage oxidative stress. nih.gov Studies on Magnaporthe oryzae have shown that mutants lacking the MoALO1 gene are more sensitive to externally applied oxidative stress in the form of hydrogen peroxide. nih.govnih.gov This hypersensitivity underscores the importance of the EASC synthesized by this enzyme in neutralizing ROS and protecting the cell from oxidative damage. nih.gov

While the role of EASC as an antioxidant is well-supported, its potential involvement in redox signaling pathways is an active area of investigation. nih.gov In plants and animals, L-ascorbic acid is known to participate in complex signaling networks that regulate responses to both biotic and abiotic stresses. nih.gov Given the structural and functional similarities between EASC and L-ascorbic acid, it is hypothesized that EASC may perform similar signaling functions in fungi. nih.gov The accumulation of EASC has been observed to be highest during the rapid growth phase of mycelia, suggesting a role beyond that of a simple stress protectant. nih.gov The precise mechanisms by which the this compound/EASC system integrates with and modulates fungal signaling pathways are not yet fully understood and represent a key direction for future research.

Table 2: Research Findings on this compound Oxidase and Redox Homeostasis

| Organism/System | Finding | Implication | Citation |

|---|---|---|---|

| Magnaporthe oryzae | Deletion of the MoALO1 gene leads to increased sensitivity to H₂O₂. | MoAlo1 is essential for defense against oxidative stress. | nih.govnih.gov |

| Saccharomyces cerevisiae | The gene product (Alo1p) is involved in the cellular response to oxidative stress. | The enzyme plays a conserved role in redox balance in yeast. | nih.gov |

| Candida albicans | ALO1 catalyzes the final step in the biosynthesis of the antioxidant EASC. | The pathway is a key source of a major fungal antioxidant. | uniprot.orgnih.gov |

| General Fungi | EASC, the product of the ALO reaction, serves as a substitute for L-ascorbic acid. | Fungi have a distinct but analogous pathway for producing a critical antioxidant. | nih.govnih.govresearchgate.net |

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| D-erythroascorbic acid |

| D-glucono-1,5-lactone |

| D-galactono-1,4-lactone |

| D-gulono-1,4-lactone |

| Dehydro-D-arabinono-1,4-lactone |

| Hydrogen peroxide |

| L-ascorbic acid |

| L-arabinono-1,4-lactone |

| L-galactono-1,4-lactone |

| L-gulono-1,4-lactone |

| L-xylono-1,4-lactone |

| p-Chloromercuribenzoate |

| N-ethylmaleimide |

| Iodoacetic acid |

Q & A

Q. What are the key structural and catalytic features of D-arabinono-1,4-lactone oxidase (ALO)?

ALO is a flavoprotein (FAD-dependent) that catalyzes the oxidation of this compound to dehydro-D-arabinono-1,4-lactone and hydrogen peroxide (H₂O₂). Substrate specificity studies reveal that it also acts on L-galactono-1,4-lactone, L-gulono-1,4-lactone, and L-xylono-1,4-lactone, but not D-glucono-1,5-lactone or D-galactono-1,4-lactone. Structural analysis via gel-filtration chromatography and electrophoresis indicates a molecular mass of ~110 kDa in its native form .

Q. How can this compound be detected and quantified in biological samples?

High-performance liquid chromatography (HPLC) with UV detection or enzymatic activity assays using purified ALO are standard methods. For example, in Candida albicans, D-erythroascorbic acid (a product derived from ALO activity) is quantified using cell extracts and mitochondrial fractions, with enzyme activity measured via H₂O₂ production or substrate depletion .

Q. What metabolic pathways involve this compound?

this compound is a key intermediate in pentose degradation pathways. It is hydrolyzed by amidohydrolases (e.g., BmulJ_04915 in Burkholderia multivorans) and serves as a precursor for D-erythroascorbic acid in fungi, analogous to L-ascorbic acid biosynthesis in plants. Its presence in rice suggests potential roles as a dietary biomarker .

Advanced Research Questions

Q. How can conflicting data on ALO substrate specificity be resolved?

Discrepancies in substrate recognition (e.g., activity toward L-galactono-1,4-lactone vs. inactivity toward D-gulono-1,4-lactone) require comparative kinetic assays under standardized conditions (pH, temperature, cofactors). Structural studies, such as X-ray crystallography or mutagenesis of active-site residues, can clarify binding mechanisms. For instance, C. albicans ALO shows strict specificity for this compound, while bacterial homologs exhibit broader substrate ranges .

Q. What experimental approaches validate ALO's role in fungal pathogenicity?

Gene knockout studies in Magnaporthe oryzae demonstrate that MoAlo1 (an ALO homolog) is essential for conidiogenesis, hyphal growth, and host infection. Phenotypic rescue via complementation with wild-type MoAlo1 and comparative metabolomics (e.g., D-erythroascorbic acid levels) confirm its functional necessity. Pathogenicity assays on rice plants further validate these findings .

Q. How does ALO's evolutionary conservation inform functional studies across species?

Phylogenetic analysis of ALO homologs in primates, fungi, and bacteria reveals conserved FAD-binding domains and catalytic residues. For example, a chromosome 8 inversion in primates (including Neanderthals) preserves the GULO gene (related to ALO), highlighting evolutionary constraints. Systematically comparing kinetic parameters (e.g., kcat, KM) across species can identify adaptive mutations .

Q. What methodologies optimize ALO purification for structural studies?

A multi-step protocol involving Triton X-100 solubilization, ammonium sulfate precipitation, and chromatography (anion-exchange, hydrophobic interaction, gel filtration, dye-ligand) achieves 639-fold purification of ALO from C. albicans mitochondria. Purity is confirmed via SDS-PAGE and activity assays. For bacterial homologs, affinity tagging (e.g., His-tag) simplifies purification .

Q. How can ALO be integrated into biosensor development?

ALO’s H₂O₂-producing activity enables its use in electrochemical sensors. Immobilization on planar electrodes via crosslinking (e.g., glutaraldehyde) or entrapment in polymer matrices (e.g., polypyrrole) enhances stability. Calibration with known this compound concentrations and interference testing against similar lactones ensure specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.